C.I. Direct yellow 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

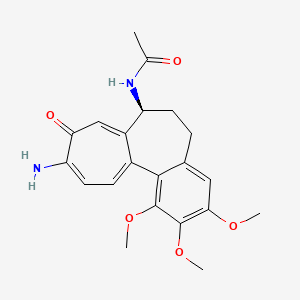

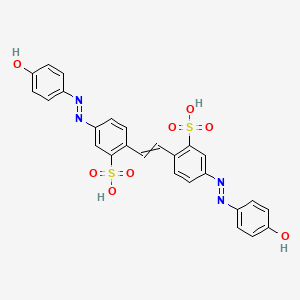

C.I. Direct Yellow 4 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. It is commonly used for dyeing cotton, paper, leather, wool, silk, and nylon. Direct dyes are known for their bright shades but generally exhibit poor wash fastness. This compound is characterized by its vibrant yellow color and is used in various industrial applications.

Preparation Methods

The synthesis of C.I. Direct Yellow 4 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions typically include an acidic medium for diazotization and a slightly alkaline medium for the coupling reaction. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the dye.

Chemical Reactions Analysis

C.I. Direct Yellow 4 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

C.I. Direct Yellow 4 has several scientific research applications:

Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and processes.

Biology: The dye is used as a biological stain to highlight structures in biological tissues.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.

Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.

Mechanism of Action

The mechanism of action of C.I. Direct Yellow 4 involves its interaction with the fibers it dyes. The dye molecules adhere to the fabric molecules through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to lie alongside cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers but is held in place by these weak forces.

Comparison with Similar Compounds

C.I. Direct Yellow 4 can be compared with other direct dyes such as C.I. Direct Yellow 12 and C.I. Direct Yellow 50. While all these dyes belong to the same class and share similar properties, this compound is unique in its specific shade of yellow and its particular application properties. Similar compounds include:

C.I. Direct Yellow 12: Known for its photoinduced reversible trans-cis isomerism.

C.I. Direct Yellow 50: Commonly used for dyeing cellulosic fabrics and has different adsorption properties compared to this compound.

This compound stands out due to its specific molecular structure and the resulting dyeing properties, making it suitable for a wide range of applications.

Properties

CAS No. |

91-34-9 |

|---|---|

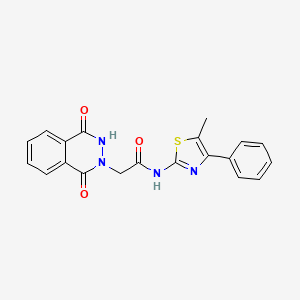

Molecular Formula |

C26H20N4O8S2 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C26H20N4O8S2/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20/h1-16,31-32H,(H,33,34,35)(H,36,37,38)/b2-1+,29-27?,30-28? |

InChI Key |

HNJRBCJUHORNHV-CJEIWIIRSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |

Key on ui other cas no. |

91-34-9 |

Related CAS |

3051-11-4 (di-hydrochloride salt) 68966-53-0 (hydrochloride salt) 75508-33-7 (di-potassium salt) 75673-23-3 (potassium.hydrochloride salt) 79069-96-8 (potassium.hydrochloride salt) |

Synonyms |

illiant yellow C.I. Direct Yellow 4 Direct Yellow 4 dye Direct Yellow 4 dye dipotassium salt Direct Yellow 4 dye disodium salt Direct Yellow 4 dye potassium.sodium salt Direct Yellow 4 dye sodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)

![Benzo[f]quinoline](/img/structure/B1222042.png)